molecular formula C16H17N5O7S2 B1231043 Cefotaxima CAS No. 63527-53-7

Cefotaxima

Cat. No. B1231043
CAS RN: 63527-53-7
M. Wt: 455.5 g/mol
InChI Key: GPRBEKHLDVQUJE-VINNURBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Cefotaxime acid has been optimized through various methods to increase efficiency and reduce costs. Hu Wen-bin (2010) discusses an improved synthesis process using moderate solvents instead of tetrahydrofuran (THF), which is applicable in industrial production with a recovery rate of more than 165% (Hu Wen-bin, 2010). Furthermore, the THF synthesis process of Cefotaxime acid is highlighted by Qin Yi-qun (2012), where THF and water were used as solvents under optimum conditions, yielding a recovery rate of over 165% (Qin Yi-qun, 2012).

Molecular Structure Analysis

The molecular structure of Cefotaxime is characterized by its beta-lactam ring, typical of cephalosporins, which is key to its mechanism of action in inhibiting bacterial cell wall synthesis. Its stability against beta-lactamase enzymes is a critical feature that distinguishes it from earlier generations of cephalosporins.

Chemical Reactions and Properties

Cefotaxime's activity and stability can be attributed to its chemical structure, which allows for resistance against β-lactamase enzymes and provides a broad spectrum of activity against various pathogens. The synthesis of 14C-Cefotaxime for radiochemical studies shows the stability and purity of Cefotaxime in different conditions, indicating its robustness and reliability as an antibiotic (M. D. Cooke & V. Hitzel, 1985).

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Cefotaxime, a semisynthetic parenteral cephalosporin, exhibits exceptional activity against gram-negative organisms and stability against β-lactamases. Research has focused on understanding its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. For example, Lüthy et al. (1979) studied its pharmacokinetics in volunteers and found that it showed considerable stability against β-lactamases with a mean terminal half-life of approximately 75 minutes. The total body and renal clearances were significantly high, with a substantial percentage of the dose excreted through the kidneys within 24 hours (Lüthy et al., 1979).

Clinical Efficacy in Various Infections

Cefotaxime has been extensively studied for its efficacy in treating various infections. Jacobs et al. (1992) reviewed 2,243 cases of children receiving therapy with cefotaxime, highlighting its safety profile and efficacy in treating serious infections in hospitalized children. The study found high rates of efficacy and low rates of complications and superinfection (Jacobs et al., 1992). In another study, Lefrock and McCloskey (1982) assessed cefotaxime's effectiveness in treating skin and soft tissue infections, finding it to be highly effective with minimal serious toxicity or adverse reactions (Lefrock & McCloskey, 1982).

Use in Specific Patient Populations

Cefotaxime's application extends to various patient populations, including neonates, infants, and patients with specific conditions like cirrhosis. For instance, Kearns et al. (1992) suggested alternative dosage regimens for cefotaxime in infants and children, considering its pharmacokinetic profile and efficacy (Kearns et al., 1992). Rimola et al. (1995) examined the efficacy of different dosages of cefotaxime in treating spontaneous bacterial peritonitis in cirrhosis, finding that lower doses than traditionally recommended maintained high efficacy (Rimola et al., 1995).

Surgical Prophylaxis

Cefotaxime has been widely used for surgical prophylaxis. Jones (1990) reviewed over 9000 cases of cefotaxime prophylaxis, showing its effectiveness in a variety of operations with favorable outcomes in reducing surgery-related infections. This usage is part of a trend toward single-dose or short-course regimens for cost-effective prophylaxis (Jones, 1990).

properties

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRBEKHLDVQUJE-VINNURBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100149
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Claforan

CAS RN

63527-53-7, 63527-52-6
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63527-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefotaxime, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063527537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefotaxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.436
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTAXIME, E-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KTC59K32X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxima
Reactant of Route 2
Cefotaxima
Reactant of Route 3
Reactant of Route 3
Cefotaxima
Reactant of Route 4
Reactant of Route 4
Cefotaxima
Reactant of Route 5
Reactant of Route 5
Cefotaxima
Reactant of Route 6
Reactant of Route 6
Cefotaxima

Citations

For This Compound
17,500
Citations
S Máttar, F Gamboa, A Centella, S Arrieta - Biomédica, 1994 - revistabiomedica.org
… Sin embargo, es importanteconsiderar en ciertos casos a la cefotaxima, ya que las cefalosporinas … Nuestro estudio demuestra que la cefotaxima es altamente activacontragérmenes …
Number of citations: 1 revistabiomedica.org
YLL de Guevara, RP Collado… - Revista Cubana de …, 2022 - revibiomedica.sld.cu
… Métodos: La actividad antibacteriana de cefotaxima y amikacina solos o … de la cefotaxima y amikacina. Resultados: Surfacen®, no afecta la actividad antibacteriana de la cefotaxima o …
Number of citations: 3 revibiomedica.sld.cu
AL Doadrio, P Madrigal, JD Casas - An. R. Acad. Farm, 2009 - pesquisa.bvsalud.org
Este trabajo estudia la reacción del cobre II con una cefalosporina, la cefotoxima, in vivo; los mecanismos catalíticos que implicanla presencia de complejos ternarios, su …
Number of citations: 0 pesquisa.bvsalud.org
B Wiebke, F Ferreira, G Pasquali… - Bragantia, 2006 - SciELO Brasil
… com cefotaxima, 350 e 500 mg L-1, ou cefotaxima + vancomicina suprimiram eficientemente Agrobacterium após 49 dias. Os dados dos dois experimentos sugerem a cefotaxima + …
Number of citations: 33 www.scielo.br
PHV Rodrigues - Scientia Agricola, 2005 - SciELO Brasil
… Os antimicrobianos cloranfenicol, cefotaxima ea forma associada cloranfenicol + cefotaxima … Após 50 dias de avaliação, a cefotaxima aplicada isoladamente, na dose 500 mg L-1, foi a …
Number of citations: 25 www.scielo.br
EN Liberopoulos, GL Liamis… - Annals of …, 2003 - journals.sagepub.com
… la cefotaxima en asociación con SJS previamente en un estudio de control de caso, este es el primer informe completo de un caso de SJS relacionado con cefotaxima reportado en la …
Number of citations: 14 journals.sagepub.com
P Hercilio Viegas Rodrigues - Sci. agric., 2005 - pesquisa.bvsalud.org
… Os antimicrobianos cloranfenicol, cefotaxima ea forma associada cloranfenicol + cefotaxima … Após 50 dias de avaliação, a cefotaxima aplicada isoladamente, na dose 500 mg L-1, foi a …
Number of citations: 2 pesquisa.bvsalud.org
CRL Silveiro - 2021 - repositorio.ul.pt
… que a amoxicilina ou a cefotaxima. Este efeito parece … cefotaxima pois os mutantes namH- exibiram uma diminuição particularmente significativa da CMI da cefotaxima ou da cefotaxima…
Number of citations: 2 repositorio.ul.pt
M Acevedo Acevedo - 1990 - repositorio.uchile.cl
We evaluated the concentration of cefotaxime in the exudate from ischemic leg ulcers in 9 subjects with severe obstructive arterial disease. The administration of the drug was either …
Number of citations: 0 repositorio.uchile.cl
LP Consortti, HRN Salgado - Journal of Basic and Applied Pharmaceutical Sciencies, 2015
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.